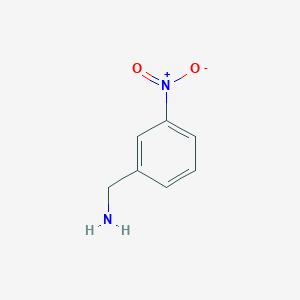

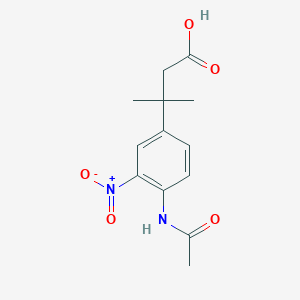

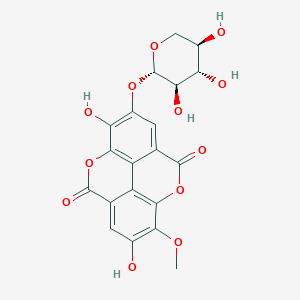

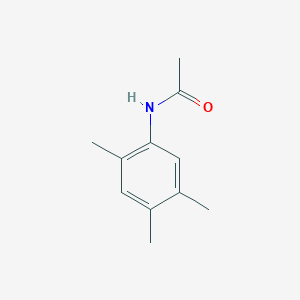

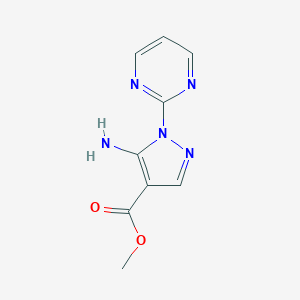

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, also known as MAPP, is a pyrazole compound used in scientific research for its biochemical and physiological effects. It is a derivative of pyrazole and is used in a variety of laboratory experiments. MAPP has been used in studies of gene expression, protein-protein interactions, enzyme reactions, and other biochemical and physiological processes.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been explored for its potential antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity. Several compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-tubercular Evaluation

The compound has also been part of studies focusing on tuberculosis. Vavaiya et al. (2022) synthesized a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds showed potent activity against tuberculosis, with acceptable drug-like properties (Vavaiya et al., 2022).

Chemical Synthesis and Characterization

Miyashita et al. (1990) explored the reaction of 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates, leading to the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives. These chemical syntheses contribute to the understanding and development of pyrazole derivatives (Miyashita, Iijima, Higashino, & Matsuda, 1990).

Synthesis and Bioactivity Studies

A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies, to identify pharmacophore sites for antitumor, antifungal, and antibacterial properties. This research advances the understanding of the structural and bioactive aspects of pyrazole derivatives (Titi et al., 2020).

Synthesis Using Brønsted-acidic Ionic Liquids

Tavakoli-Hoseini et al. (2011) described a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids. This research contributes to the development of efficient and sustainable methods for synthesizing pyrazole derivatives (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Microwave-Assisted Synthesis

Ng, Tiekink, and Dolzhenko (2022) developed a microwave-assisted synthesis method for pyrazolo[3,4-d]pyrimidin-4-ones. This research highlights innovative techniques in chemical synthesis that are more time-efficient and potentially more eco-friendly (Ng, Tiekink, & Dolzhenko, 2022).

Anticancer Property Evaluation

Jose (2017) conducted a study on the synthesis, characterization, and evaluation of anticancer properties of certain derivatives of pyrazole. This research contributes to the ongoing exploration of potential anticancer agents (Jose, 2017).

Propriétés

IUPAC Name |

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMCYUFPXRJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.